Nicergoline N-Oxide
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Overview
Description
Nicergoline N-Oxide is a derivative of Nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. Nicergoline itself is known for treating cerebrovascular disorders and improving cognitive function in conditions like dementia . This compound retains many of these properties but has distinct chemical and pharmacological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicergoline N-Oxide can be synthesized through the oxidation of Nicergoline. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids like meta-chloroperoxybenzoic acid (m-CPBA) . The reaction typically involves dissolving Nicergoline in an appropriate solvent such as methanol or acetic acid, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors, combined with oxidizing agents like hydrogen peroxide, offer a safer and more efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nicergoline N-Oxide primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the N-oxide functional group .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of Nicergoline, as well as substituted compounds where the N-oxide group has been replaced by other functional groups .
Scientific Research Applications
Nicergoline N-Oxide has a wide range of applications in scientific research:
Mechanism of Action
Nicergoline N-Oxide exerts its effects primarily through the inhibition of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle . This inhibition leads to vasodilation, increased blood flow, and improved oxygen and glucose utilization in the brain . Additionally, this compound may interact with other molecular targets, including serotonin and dopamine receptors, contributing to its neuroprotective and cognitive-enhancing effects .
Comparison with Similar Compounds
Similar Compounds
Ergotamine: Another ergot alkaloid with vasoconstrictive properties.
Dihydroergotamine: Used for the treatment of migraines, similar in structure to Nicergoline.
Bromocriptine: An ergot derivative used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness
Nicergoline N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical reactivity and pharmacological properties. Unlike other ergot derivatives, this compound is primarily used for its vasodilatory and cognitive-enhancing effects, making it particularly valuable in the treatment of cerebrovascular disorders .
Biological Activity
Nicergoline N-Oxide is a derivative of nicergoline, a semisynthetic ergot alkaloid that has been extensively studied for its neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, safety profile, and clinical applications.
Overview of Nicergoline
Nicergoline is primarily indicated for the treatment of cognitive impairment associated with various forms of dementia and cerebrovascular disorders. The compound enhances cerebral blood flow and exhibits neuroprotective effects, making it a valuable therapeutic agent in managing age-related cognitive decline .
This compound exerts its biological activity through several mechanisms:
- Adrenergic Receptor Modulation : Nicergoline acts as an agonist at α1-adrenergic receptors, leading to vasodilation and improved cerebral circulation . This effect is particularly pronounced in the middle and anterior cerebral arteries.
- Neurotransmitter Release : The compound increases the release of key neurotransmitters such as acetylcholine, noradrenaline, and dopamine. This enhancement supports cholinergic and catecholaminergic signaling pathways, which are crucial for cognitive function .
- Antioxidant Properties : Nicergoline exhibits antioxidant activity, which helps protect neurons from oxidative stress—a significant factor in neurodegenerative diseases .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of Nicergoline in improving cognitive functions in patients with dementia:
- A systematic review indicated that approximately 89% of patients treated with Nicergoline showed significant improvements in behavioral and cognitive functions within two months, with continued enhancement over one year .
- Case Studies : In clinical settings, Nicergoline has been reported to improve vigilance and information processing speed within one to two months of treatment. Additionally, improvements in balance disorders were noted in 44–78% of patients .
Safety Profile
The safety profile of this compound is generally favorable:
- Adverse Effects : Most reported adverse events are mild and transient, including gastrointestinal disturbances such as heartburn and gastritis . Serious adverse events are rare.
- Comparative Safety : A meta-analysis found that the incidence of serious adverse events was lower in patients treated with Nicergoline compared to placebo or other active agents .
Table 1: Summary of Clinical Studies on Nicergoline
Study Type | Sample Size | Duration | Key Findings |
---|---|---|---|
Randomized Controlled Trials | 29 | Varies | Significant cognitive improvement; low AE rates |
Systematic Review | Various | Varies | 89% improvement in cognitive functions |
Case Reports | Multiple | Varies | Efficacy in managing balance disorders |
Properties
Molecular Formula |
C24H26BrN3O4 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-7-oxido-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-7-ium-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C24H26BrN3O4/c1-27-12-17-8-21-24(31-3,19-5-4-6-20(27)22(17)19)9-15(13-28(21,2)30)14-32-23(29)16-7-18(25)11-26-10-16/h4-7,10-12,15,21H,8-9,13-14H2,1-3H3/t15-,21-,24+,28?/m1/s1 |
InChI Key |
KNXLWIZDJBXHMM-YAUGFBMQSA-N |
Isomeric SMILES |
CN1C=C2C[C@@H]3[C@](C[C@H](C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Canonical SMILES |
CN1C=C2CC3C(CC(C[N+]3(C)[O-])COC(=O)C4=CC(=CN=C4)Br)(C5=C2C1=CC=C5)OC |
Origin of Product |
United States |
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